Cas no 111878-48-9 (Pyridinium,1-[6-[[2-[[[(octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]-,bromide (1:1))
![Pyridinium,1-[6-[[2-[[[(octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]-,bromide (1:1) structure](https://it.kuujia.com/scimg/cas/111878-48-9x500.png)
111878-48-9 structure
Nome del prodotto:Pyridinium,1-[6-[[2-[[[(octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]-,bromide (1:1)
Pyridinium,1-[6-[[2-[[[(octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]-,bromide (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyridinium,1-[6-[[2-[[[(octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]-,bromide (1:1)
- 2-(octadecylcarbamoyloxymethyl)prop-2-enyl 6-pyridin-1-ium-1-ylhexanoate
- N-(5-((2-methylene-3-(((octadecylamino)carbonyl)oxy)propoxy)carbonyl)pentyl)pyridinium
- Pyridinium,1-[6-[[2-[[[(octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]-,br...
- 1-{6-[(2-{[(octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-6-oxohexyl}pyridinium
- 1-{6-[(2-{[(octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-6-oxohexyl}pyridinium bromide
- Mocpcp
- CHEMBL17412
- 111878-48-9
- ZRSZNRLUFILOEO-UHFFFAOYSA-N
- 2-(octadecylcarbamoyloxymethyl)prop-2-enyl 6-pyridin-1-ium-1-ylhexanoate;bromide
- SCHEMBL9827837
- 1-Octadecylaminocarbonyloxy-3-[6-(1-pyridinio)hexanoyloxy]-2-methylenepropane bromide
- GS-1065180
-
- Inchi: InChI=1S/C34H58N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-35-34(38)40-31-32(2)30-39-33(37)25-20-18-22-27-36-28-23-19-24-29-36/h19,23-24,28-29H,2-18,20-22,25-27,30-31H2,1H3/p+1
- Chiave InChI: LUEXYWXHKONSPA-UHFFFAOYSA-O
- Sorrisi: CCCCCCCCCCCCCCCCCCNC(OCC(COC(CCCCC[N+]1C=CC=CC=1)=O)=C)=O
Proprietà calcolate
- Massa esatta: 559.44777
- Massa monoisotopica: 638.36582g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 41
- Conta legami ruotabili: 29
- Complessità: 619
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 68.5Ų
Proprietà sperimentali
- PSA: 68.51
Pyridinium,1-[6-[[2-[[[(octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]-,bromide (1:1) Letteratura correlata
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
111878-48-9 (Pyridinium,1-[6-[[2-[[[(octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]-,bromide (1:1)) Prodotti correlati
- 1339912-26-3(5-Ethylheptanoic acid)
- 193217-17-3((3-Methoxynaphthalen-2-yl)(phenyl)methanol)
- 1547775-93-8(7-Bromo-5-fluoroisoquinolin-1-amine)
- 2137484-23-0(Methyl 2-[(2-aminobutyl)amino]butanoate)
- 4117-12-8(rac-Falcarinol)
- 1888806-99-2(2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine)
- 1053116-94-1(2-(2-Chlorophenyl)methoxy-5-methylbenzoic Acid)
- 2418729-95-8(Tert-butyl 5-iodo-2-methyl-3-(piperazin-1-yl)benzoate)
- 21917-76-0(2-Methylthiazole-4-carbonitrile)
- 2680686-34-2(benzyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
